(S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol
Description
“(S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol” is a specific form of an amino acid derivative. Amino acids are organic molecules that, when linked together, form proteins. They are essential to life because the proteins they form are involved in virtually all cell functions . The specific compound you mentioned seems to be a derivative of these amino acids, possibly with additional functional groups that could enhance its properties or uses .
Synthesis Analysis
The synthesis of amino acids and their derivatives can involve various methods. One approach for the transformation of L-α-amino acids to the corresponding enantiopure ®- or (S)-α-hydroxy acids involves a synthetic biology approach. This involves the use of a designer cell catalyst that can quantitatively transform L-amino acids to the corresponding optically pure ®- and (S)-α-hydroxy acids .Molecular Structure Analysis
Amino acids typically consist of a carbon atom, a hydrogen atom, a carboxyl group, an amino group, and a variable group . The variable group, also known as the “R” group, can vary among amino acids and determines the differences between these protein monomers .Chemical Reactions Analysis
Amino acids can undergo numerous chemical reactions due to their various chemical functionalities. Two reactions of particular importance are the peptide bond and cysteine oxidation, which have significant effects on protein structure .Physical And Chemical Properties Analysis
Amino acids are generally soluble in water and insoluble in non-polar organic solvents such as hydrocarbons . They are crystalline solids with surprisingly high melting points, which can be attributed to the ionic attractions between the zwitterions that amino acids form .Future Directions
The future directions in the field of amino acid research and application are vast and promising. Recent advances in the synthesis of α-amino ketones, for example, have considerably increased the number of protocols developed, leading to a high-value synthon . This suggests that there is ongoing research and development in this field, with potential for new discoveries and applications.
properties
IUPAC Name |
1-[(S)-amino(phenyl)methyl]naphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c18-17(13-7-2-1-3-8-13)16-14-9-5-4-6-12(14)10-11-15(16)19/h1-11,17,19H,18H2/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMIGEOOGFFCNT-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C2=C(C=CC3=CC=CC=C32)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol | |
CAS RN |
219897-38-8 | |
Record name | Betti base, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219897388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BETTI BASE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/690BIU4WIK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.